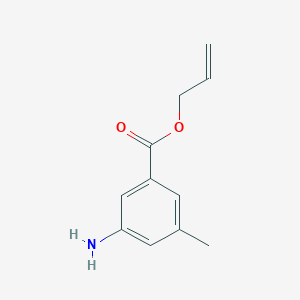

Allyl 3-amino-5-methylbenzoate

描述

Table 1: Physicochemical Properties of Allyl 3-amino-5-methylbenzoate

| Property | Value |

| CAS Number | 153775-25-8 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Classification | Organic Building Block, Ester, Amine, Alkene |

| Appearance | Not specified in literature |

Note: Data is compiled from chemical supplier databases. bldpharm.combldpharm.com

Benzoate (B1203000) esters are a well-established class of compounds in organic chemistry, widely recognized for their utility as protecting groups for alcohols due to their general stability under a variety of reaction conditions. They are typically stable to acidic and neutral conditions but can be readily cleaved under basic hydrolysis. Beyond their role as protecting groups, benzoate esters are valuable intermediates in a multitude of synthetic transformations. richmanchemical.com

The synthesis of benzoate esters can be achieved through several methods, including the Fischer esterification of benzoic acids with alcohols, or the acylation of alcohols using benzoyl chloride or benzoic anhydride (B1165640). bldpharm.com Their applications are extensive, serving as key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. bldpharm.com For instance, substituted benzoates are integral components in the synthesis of complex molecules and bioactive natural products. nih.govekb.eg

The presence of an amino group directly attached to an aromatic ring profoundly influences the ring's reactivity. organic-chemistry.org The amino group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions. acs.orgdtic.mil The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, particularly at the ortho and para positions. acs.org

This directing effect is a cornerstone of synthetic strategy, allowing for the regioselective introduction of other substituents onto the aromatic ring. dtic.mil In the case of this compound, the amino group at C3 and the methyl group at C5 direct incoming electrophiles to the C2, C4, and C6 positions. Furthermore, the amino group itself can act as a nucleophile and is a key functional handle for forming new bonds, notably through palladium-catalyzed C-N cross-coupling reactions to create more complex amine derivatives. organic-chemistry.org Aromatic amines are fundamental building blocks in the synthesis of a vast array of compounds, including dyes, polymers, and a wide range of biologically active molecules. bohrium.com

The allyl group is one of the most versatile functional groups in modern organic synthesis. nih.gov Its double bond can participate in a wide array of reactions, including electrophilic additions, cycloadditions, and metathesis. Moreover, the allylic position (the carbon atom adjacent to the double bond) is readily functionalized.

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the use of allylic compounds. rsc.org Reactions such as the Tsuji-Trost allylation allow for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds at the allylic position. The allyl group in this compound can serve as a handle for introducing new functionalities or for constructing larger, more complex molecular architectures. It can act as an allylic electrophile or, under different conditions, as a nucleophile. This dual reactivity makes allylic compounds, including this compound, highly valuable in the strategic planning of multi-step syntheses. nih.govnih.gov

Table 2: Key Functional Groups of this compound and Their Synthetic Roles

| Functional Group | Position | General Synthetic Utility |

| Benzoate Ester | - | Protecting group for alcohols, precursor for amides and other carboxylic acid derivatives. |

| Amino Group | C3 | Activating and directing group for electrophilic aromatic substitution, nucleophile, handle for C-N bond formation. organic-chemistry.orgacs.org |

| Methyl Group | C5 | Weakly activating and ortho-, para-directing group, can influence steric environment. |

| Allyl Group | Ester | Versatile handle for C-C and C-heteroatom bond formation via addition reactions, allylic substitution, and metathesis. rsc.orgbolivianchemistryjournal.org |

Structure

3D Structure

属性

IUPAC Name |

prop-2-enyl 3-amino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-4-14-11(13)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJUKVCWIPWWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623135 | |

| Record name | Prop-2-en-1-yl 3-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153775-25-8 | |

| Record name | Prop-2-en-1-yl 3-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Allyl 3 Amino 5 Methylbenzoate and Analogous Substituted Benzoates

Esterification Pathways for Benzoic Acid Derivatives

The formation of the allyl ester from the corresponding carboxylic acid is a key transformation. Several established esterification methods can be employed, each with its own set of advantages regarding reaction conditions, yields, and substrate scope.

Direct Esterification Approaches with Allylic Alcohols

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental approach for the synthesis of allyl 3-amino-5-methylbenzoate. This method involves the reaction of 3-amino-5-methylbenzoic acid with allyl alcohol in the presence of an acid catalyst. Current time information in Bangalore, IN. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. chemicalbook.com Common acid catalysts for this transformation include sulfuric acid and p-toluenesulfonic acid. Current time information in Bangalore, IN.

A notable solvent-free approach involves the ball-milling of 3-amino-5-methylbenzoic acid and allyl alcohol with a catalytic amount of p-toluenesulfonic acid, which has been reported to yield the desired product in 88% after 2 hours. Current time information in Bangalore, IN. Conventional heating in the presence of sulfuric acid (10–15 mol%) under reflux conditions is also an effective, albeit potentially slower, method. Current time information in Bangalore, IN.

Transesterification Methodologies

Transesterification is an alternative route to allyl esters, starting from a more common alkyl ester, such as a methyl or ethyl ester, of the corresponding carboxylic acid. researchgate.netwikipedia.org This process involves heating the alkyl benzoate (B1203000) with allyl alcohol in the presence of a catalyst. researchgate.net This method is particularly useful when the starting carboxylic acid is difficult to handle or when the direct esterification proves to be inefficient. Catalysts for transesterification can be acidic or basic, with metal alkoxides and salts of various metals showing efficacy. researchgate.netwikipedia.org For instance, natural phosphates have been used as heterogeneous catalysts in the transesterification of methylbenzoate with various alcohols. researchgate.net The efficiency of the reaction is influenced by factors such as the nature of the alcohol, the reaction temperature, and the molar ratio of the reactants. researchgate.net

Catalytic Strategies for Ester Bond Formation (e.g., carbodiimide-mediated coupling)

For substrates that are sensitive to the high temperatures or acidic conditions of Fischer esterification, carbodiimide-mediated coupling reactions, such as the Steglich esterification, offer a mild and efficient alternative. scispace.comresearchgate.net This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). scispace.comresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. scispace.com

The synthesis of this compound via this route involves the reaction of 3-amino-5-methylbenzoic acid and allyl alcohol with DCC and a catalytic amount of DMAP. This method is reported to give a high yield of 90% after 12 hours at room temperature (25 °C). Current time information in Bangalore, IN. The mild conditions of the Steglich esterification make it compatible with a wide range of functional groups. scispace.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fischer Esterification (Ball-milling) | 3-amino-5-methylbenzoic acid, Allyl alcohol | p-Toluenesulfonic acid (2 mol%) | Room Temperature | 2 | 88 | Current time information in Bangalore, IN. |

| Fischer Esterification (Reflux) | 3-amino-5-methylbenzoic acid, Allyl alcohol | Sulfuric acid (10-15 mol%) | Reflux | - | - | Current time information in Bangalore, IN. |

| Steglich Esterification | 3-amino-5-methylbenzoic acid, Allyl alcohol | DCC/DMAP | 25 | 12 | 90 | Current time information in Bangalore, IN. |

Functionalization of the Benzoic Acid Core

The synthesis of the precursor, 3-amino-5-methylbenzoic acid, requires the regioselective introduction of both an amino and a methyl group onto the benzoic acid ring. This can be achieved through a multi-step synthetic sequence.

Strategies for Introducing Amino and Methyl Substituents on the Aromatic Ring

A common strategy for the synthesis of substituted aminobenzoic acids involves the nitration of a substituted benzoic acid followed by the reduction of the nitro group to an amine. google.com For 3-amino-5-methylbenzoic acid, a plausible route starts with 3-methylbenzoic acid (m-toluic acid). The nitration of m-toluic acid, however, can lead to a mixture of isomers. The directing effects of the carboxylic acid (meta-directing) and the methyl group (ortho, para-directing) need to be carefully considered to achieve the desired 3-nitro-5-methylbenzoic acid intermediate.

An alternative approach involves starting with a compound that already has the desired substitution pattern or can be easily converted. For instance, synthesis from 3-bromo-5-methylbenzoic acid can be considered, where the bromo group is subsequently converted to an amino group, for example, through a Buchwald-Hartwig amination or other metal-catalyzed amination reactions. chemicalbook.comnih.gov The synthesis of 3-bromo-5-methylbenzoic acid itself can be achieved by the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) with an oxidizing agent like potassium permanganate (B83412). chemicalbook.com

Regioselective Synthesis of Substituted Aminobenzoic Acids

The regioselectivity of the substitution reactions is paramount in obtaining the desired isomer. In the case of nitrating 3-methylbenzoic acid, the reaction conditions, including the nitrating agent and temperature, can influence the product distribution.

A more controlled and regioselective approach is often preferred. A documented synthesis of the related 2-amino-3-methyl-5-chlorobenzoic acid starts from m-methylbenzoic acid. google.com This process involves nitration to yield 2-nitro-3-methylbenzoic acid, followed by hydrogenation to give 2-amino-3-methylbenzoic acid, and finally chlorination. google.com A similar strategy can be envisioned for 3-amino-5-methylbenzoic acid, where the initial nitration of a suitable precursor is followed by reduction. For example, starting from 3,5-dinitrotoluene, one nitro group could be selectively reduced, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the second nitro group. However, controlling the selectivity of these steps can be challenging.

A more reliable regioselective synthesis of 3-amino-5-methylbenzoic acid can be proposed starting from 3-bromo-5-methylbenzoic acid. The synthesis of this bromo-derivative is achieved through the oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.com The subsequent conversion of the bromo group to an amino group can be carried out using copper-catalyzed amination reactions, which have been shown to be effective for the amination of bromobenzoic acids. nih.gov

Table 2: Proposed Synthetic Route for 3-amino-5-methylbenzoic acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 1-bromo-3,5-dimethylbenzene | KMnO₄, Pyridine (B92270), H₂O, 80 °C | 3-bromo-5-methylbenzoic acid | chemicalbook.com |

| 2 | 3-bromo-5-methylbenzoic acid | Ammonia source (e.g., NaN₃ followed by reduction, or direct amination), Copper catalyst | 3-amino-5-methylbenzoic acid | nih.gov |

Advanced Approaches for Allylic Ester Formation

The synthesis of allylic esters, a key structural motif in many biologically active molecules and versatile synthetic intermediates, has been significantly advanced through the development of novel catalytic methods. These approaches offer greater efficiency, selectivity, and functional group tolerance compared to traditional esterification procedures.

Transition Metal-Catalyzed Allylation Reactions

Transition metal catalysis provides a powerful platform for the formation of allylic esters, often proceeding under mild conditions with high degrees of regio- and stereoselectivity. Palladium, rhodium, and iridium complexes are at the forefront of these developments.

Palladium-Catalyzed Allylic Esterification:

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in allylic esterification is well-established. acs.org One common strategy involves the reaction of allylic substrates, such as allylic alcohols or their derivatives, with carboxylic acids in the presence of a palladium catalyst. For instance, prochiral (Z)-2-alkene-1-ols can be converted to their trichloroacetimidate (B1259523) intermediates, which then undergo an enantioselective SN2′ substitution with various carboxylic acids. nih.gov This reaction, catalyzed by a specific palladium(II) complex, yields branched allylic esters with high enantiomeric purity and excellent branched-to-linear ratios. nih.gov

The scope of carboxylic acids in these reactions is broad, encompassing benzoic acids with both electron-donating and electron-withdrawing substituents. nih.gov This demonstrates the versatility of the method for synthesizing a range of substituted allyl benzoates, analogous to this compound.

Interactive Data Table: Palladium-Catalyzed Asymmetric Allylic Esterification of Substituted Benzoic Acids nih.gov

| Carboxylic Acid | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| p-Toluic acid | 1 | 23 | 95 | 97 |

| 2-Naphthoic acid | 1 | 23 | 94 | 96 |

| p-Methoxybenzoic acid | 1 | 38 | 91 | 96 |

| p-Bromobenzoic acid | 1 | 38 | 85 | 93 |

| p-Nitrobenzoic acid | 1 | 38 | 79 | 95 |

| o-Chlorobenzoic acid | 1 | 38 | low | low |

Rhodium-Catalyzed Allylation:

Rhodium catalysts have also emerged as effective tools for the synthesis of allylic compounds. Rhodium(III) catalysts can facilitate the C-H allylation of benzoic acid derivatives with 4-vinyl-1,3-dioxolan-2-ones, leading to the stereoselective formation of (E)-allylic alcohols, which are precursors to allylic esters. thieme-connect.com Furthermore, rhodium catalysis has been successfully applied to the branched-selective addition of carboxylic acids to alkynes, providing a direct route to vinylic esters. sci-hub.se This methodology exhibits high functional group tolerance, making it applicable to a wide array of substrates. sci-hub.se

Iridium-Catalyzed Allylic Esterification:

Iridium catalysts offer unique reactivity and selectivity in allylic substitution reactions. rsc.orgacs.org An iridium-catalyzed asymmetric allylic esterification of racemic secondary allylic alcohols with carboxylic acids has been reported to proceed with excellent regio- and enantioselectivity under mild conditions. rsc.org This method is notable for its broad functional group tolerance. rsc.org Iridium complexes can also catalyze the allylic alkylation of allylic esters with stabilized carbon nucleophiles, demonstrating high regioselectivity for the substituted allylic terminus. acs.org A one-pot sequence involving palladium-catalyzed allylic C-H oxidation followed by iridium-catalyzed allylic substitution allows for the enantioselective functionalization of allylic C-H bonds. nih.gov

C-H Functionalization Strategies for Allylic Esters

Direct C-H functionalization has revolutionized organic synthesis by providing a more atom- and step-economical approach to creating carbon-carbon and carbon-heteroatom bonds. These strategies avoid the need for pre-functionalized starting materials, thus streamlining synthetic routes.

Ruthenium-Catalyzed C-H Allylation:

Ruthenium catalysts have been successfully employed for the ortho-C-H allylation of benzoic acids. nih.govnih.gov This carboxylate-directed functionalization allows for the regiospecific introduction of an allyl group onto the aromatic ring of benzoic acids using allyl alcohols or allyl acetates as the allylating agents. nih.govnih.govscispace.com The reaction proceeds under relatively mild conditions and is applicable to a wide range of benzoic acids, including those with electron-donating and electron-withdrawing substituents. nih.govscispace.com This method provides direct access to ortho-allylbenzoic acids, which can be further elaborated.

Interactive Data Table: Ruthenium-Catalyzed ortho-C-H Allylation of Substituted Benzoic Acids nih.gov

| Benzoic Acid Substrate | Allylating Agent | Catalyst | Yield of Methyl Ester (%) |

| Benzoic acid | Allyl alcohol | [Ru(p-cymene)Cl2]2 | 75 |

| 4-Methoxybenzoic acid | Allyl alcohol | [Ru(p-cymene)Cl2]2 | 85 |

| 4-(Trifluoromethyl)benzoic acid | Allyl alcohol | [Ru(p-cymene)Cl2]2 | 78 |

| 3-Methylbenzoic acid | Allyl alcohol | [Ru(p-cymene)Cl2]2 | 80 |

| 2-Iodobenzoic acid | Allyl alcohol | [Ru(p-cymene)Cl2]2 | 65 |

| Benzoic acid | Allyl methyl ether | [Ru(p-cymene)Cl2]2 | 72 |

Palladium-Catalyzed C-H Oxidation:

A highly general and predictably selective palladium(II)/sulfoxide-catalyzed C-H oxidation method enables the direct synthesis of complex allylic esters. nih.govacs.orgscispace.com This approach couples a wide range of carboxylic acids directly with terminal olefins to furnish (E)-allylic esters in good yields and high selectivities. nih.govacs.org The use of catalytic amounts of a base, such as N,N-diisopropylethylamine (DIPEA), allows for lower loadings of the carboxylic acid and broadens the substrate scope to include acid-sensitive moieties. nih.govscispace.com This method represents an attractive alternative to traditional esterification, which often requires stoichiometric coupling reagents and the use of unstable intermediates. nih.govscispace.com

Mechanistic Investigations of Chemical Transformations Involving Allyl 3 Amino 5 Methylbenzoate

Reaction Mechanisms at the Ester Functionality

The ester group is a primary site for transformations, typically involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic acyl substitution is a fundamental reaction class for esters. masterorganicchemistry.comlibretexts.org The mechanism involves a two-step addition-elimination process. A nucleophile first attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the leaving group, in this case, the allyloxy group. libretexts.orgmasterorganicchemistry.com

Aminolysis is a specific example of nucleophilic acyl substitution where an amine acts as the nucleophile, converting an ester into an amide. chemistrysteps.comdalalinstitute.comlibretexts.org The reaction of Allyl 3-amino-5-methylbenzoate with a primary or secondary amine would proceed through a nucleophilic addition-elimination mechanism to yield an N-substituted 3-amino-5-methylbenzamide (B1523895) and allyl alcohol. chemistrysteps.com The rate and success of this reaction are influenced by the basicity and steric hindrance of the incoming amine nucleophile. The general mechanism involves the amine attacking the ester's carbonyl carbon, leading to a tetrahedral intermediate. chemistrysteps.com The elimination of the allyloxy group, a relatively poor leaving group compared to halides, often requires heating. dalalinstitute.com In some cases, the reaction rate for aminolysis in non-hydroxylic solvents can be dependent on the concentration of both the ester and the amine, and may even involve a second molecule of the amine acting as a base in the rate-determining step. rsc.org

Table 1: Factors Influencing Nucleophilic Acyl Substitution of this compound

| Factor | Influence on Reaction Mechanism |

| Nucleophile Strength | Stronger, less hindered nucleophiles (e.g., primary amines) favor faster reaction rates. |

| Leaving Group Ability | The allyloxy group is a weaker leaving group than a halide, often requiring more forcing conditions like heat. dalalinstitute.com |

| Solvent | Polar aprotic solvents can stabilize charged intermediates, potentially influencing reaction rates. Acetonitrile has been shown to increase the rate constant for aminolysis of some esters compared to less polar solvents like ether. rsc.org |

| Catalysis | The reaction can be catalyzed by acids or bases, which activate the carbonyl group or the nucleophile, respectively. cem.com |

Proton transfer is a critical step in acid-catalyzed reactions of esters, such as hydrolysis or transesterification. libretexts.org In the context of this compound, the presence of the basic amino group on the aromatic ring introduces complexity.

In an acid-catalyzed process, such as Fischer esterification (the reverse reaction) or acid-catalyzed hydrolysis, there is a competition for protonation between the carbonyl oxygen and the aromatic amino group. researchgate.net Protonation of the carbonyl oxygen is the productive step for ester hydrolysis, as it makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.orgpearson.com

However, the amino group is also basic and can be protonated to form an ammonium (B1175870) salt. This non-productive protonation would deactivate the ring towards electrophilic substitution and could hinder the desired ester reaction by sequestering the acid catalyst. researchgate.net Studies on the related molecule, para-aminobenzoic acid, have shown that both amino and carboxylic acid protonated isomers can be formed. nih.gov In solution, the equilibrium between these protonated forms will depend on the specific acid used and the solvent system. A single molecule of a solvent like methanol (B129727) can be sufficient to catalyze the intramolecular proton transfer between the two sites. nih.gov Therefore, for an efficient acid-catalyzed reaction at the ester functionality of this compound, conditions must be optimized to favor protonation of the carbonyl oxygen over the amine.

Mechanistic Aspects of Allylic Transformations

The allyl group provides a second major hub of reactivity, enabling pericyclic rearrangements and substitution reactions, often mediated by transition metals.

The Claisen rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement that typically involves an allyl vinyl ether. wikipedia.org A key variant, the Ireland-Claisen rearrangement, utilizes an allyl ester. jk-sci.commasterorganicchemistry.comorganic-chemistry.org This reaction converts an allyl ester into a γ,δ-unsaturated carboxylic acid. jk-sci.com

For this compound, an Ireland-Claisen rearrangement could theoretically be initiated. The first step involves deprotonation at the α-carbon of the ester; however, this compound lacks an α-hydrogen on the benzoate (B1203000) ring, making the standard Ireland-Claisen rearrangement impossible.

However, other variations of the Claisen rearrangement exist that start with different substrates. For example, the reaction of an allylic amine with an allenoate ester can trigger a Lewis acid-catalyzed beilstein-journals.orgbeilstein-journals.org-rearrangement to form β-amino-α,β,γ,δ-unsaturated esters. princeton.edu While not a direct reaction of this compound itself, these variations illustrate the potential for beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements in related systems containing allylic moieties. wikipedia.orgnih.gov

The allyl group in this compound can undergo nucleophilic substitution, where the 3-amino-5-methylbenzoate moiety acts as the leaving group. Allylic systems are unique because they can react via both SN1 and SN2 mechanisms, and the stability of the intermediate carbocation or transition state is enhanced by resonance with the adjacent double bond. glasp.coyoutube.comspcmc.ac.in

SN1 Pathway : In the presence of a weak nucleophile and a polar protic solvent, the reaction would likely proceed through an SN1 mechanism. youtube.com The departure of the carboxylate leaving group would form a resonance-stabilized allyl carbocation. The nucleophile can then attack at either carbon 1 or carbon 3 of the allyl system, potentially leading to a mixture of products, a phenomenon known as an allylic shift or rearrangement. wikipedia.org

SN2 Pathway : With a strong nucleophile and a polar aprotic solvent, an SN2 reaction is favored. youtube.com This involves a backside attack by the nucleophile on the carbon bearing the leaving group. spcmc.ac.in The transition state is stabilized by conjugation with the π-system of the double bond. A related pathway, the SN2' reaction, involves the nucleophile attacking the γ-carbon of the allyl system, which also results in the elimination of the leaving group and a shift of the double bond. youtube.com

The choice between these pathways is highly dependent on the reaction conditions and the nature of the nucleophile. glasp.coucalgary.ca

Transition metal catalysis, particularly with palladium, provides a powerful method for allylic substitutions, often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an allylic electrophile with a nucleophile. wikipedia.org this compound can serve as the allylic electrophile.

The general mechanism begins with the coordination of a Pd(0) catalyst to the double bond of the allyl group, forming a η²-π-allyl complex. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the carboxylate leaving group and forming a η³-π-allylpalladium(II) complex. wikipedia.org This intermediate is electrophilic and can be attacked by a wide range of nucleophiles. The final step is reductive elimination, which forms the new carbon-nucleophile bond and regenerates the Pd(0) catalyst. organic-chemistry.org

This methodology can be used for allyl-allyl cross-coupling, where the nucleophile is an allylic organometallic reagent. rsc.orgresearchgate.net The regioselectivity of the nucleophilic attack on the π-allyl complex is a key issue and can often be controlled by the choice of ligands on the palladium catalyst. rsc.orgacs.orgnih.govrsc.org For instance, the reaction can be directed to form either linear or branched products. acs.org

Table 2: Mechanistic Steps in Palladium-Catalyzed Allylic Substitution

| Step | Description | Intermediate Species |

| 1. Catalyst Coordination | A Pd(0) complex coordinates to the alkene of the allyl group. wikipedia.org | η²-π-allyl-Pd(0) complex |

| 2. Oxidative Addition | The Pd(0) center inserts into the C-O bond, displacing the benzoate leaving group. wikipedia.orgorganic-chemistry.org | η³-π-allyl-Pd(II) complex |

| 3. Nucleophilic Attack | A nucleophile attacks the electrophilic π-allyl ligand. organic-chemistry.orgrsc.org | η²-π-allyl-Pd(II) complex with new substituent |

| 4. Reductive Elimination | The product is released, and the Pd(0) catalyst is regenerated. organic-chemistry.org | Allylated product + Pd(0) catalyst |

Reactivity of the Aromatic Amine Moiety

The aromatic amine moiety in this compound is a key determinant of the molecule's chemical behavior. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring and provides a site for various chemical transformations.

Electrophilic Aromatic Substitution Directing Effects

The benzene (B151609) ring of this compound contains three substituents: an amino group (-NH₂), a methyl group (-CH₃), and an allyl ester group (-COOCH₂CH=CH₂). Each of these groups exerts an electronic effect that influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The amino group is a powerful activating group and a strong ortho, para-director. byjus.comchemistrysteps.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This increased electron density is most pronounced at the positions ortho and para to the amino group. byjus.com

The methyl group is a weak activating group and also an ortho, para-director. It donates electron density primarily through an inductive effect.

Conversely, the allyl ester group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, pulling electron density from the ring and making it less reactive towards electrophiles.

When these directing effects are considered in the context of this compound, the positions for electrophilic attack are determined by the interplay of these groups. The amino group at C3 and the methyl group at C5 are located meta to each other. The positions ortho to the strongly activating amino group are C2 and C4. The position para to the amino group is C6. The methyl group directs to its ortho positions (C4 and C6) and its para position (C2). The deactivating ester group at C1 directs incoming electrophiles to the C3 and C5 positions, which are already substituted.

Therefore, the powerful ortho, para-directing influence of the amino group is the dominant factor in determining the position of substitution. Electrophilic attack will be directed to the positions most activated by the amino group, which are C2, C4, and C6. Given the steric hindrance from the adjacent substituents, the substitution pattern can be predicted.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups Directing to this Position | Predicted Outcome |

| C2 | ortho to -NH₂, para to -CH₃ | Favorable site for substitution. |

| C4 | ortho to -NH₂, ortho to -CH₃ | Highly favorable site for substitution due to combined activation. |

| C6 | para to -NH₂, ortho to -CH₃ | Favorable site for substitution. |

It is important to note that the high reactivity of the aniline (B41778) derivative can sometimes lead to polysubstitution, especially under harsh reaction conditions. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it into an amide (e.g., an acetanilide) prior to the electrophilic substitution. The amide is still an ortho, para-director but is less activating than the free amino group. libretexts.org

Condensation and Derivatization Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of condensation and derivatization reactions.

Condensation Reactions:

Aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ekb.eg For instance, the reaction of this compound with an aldehyde in the presence of an acid or base catalyst would yield the corresponding N-substituted imine. These reactions are typically reversible and proceed through a tetrahedral intermediate.

The resulting imines can be valuable intermediates in the synthesis of more complex molecules, including various heterocyclic systems. For example, intramolecular cyclization of imines derived from this compound could lead to the formation of nitrogen-containing heterocycles. aablocks.com

Derivatization Reactions:

The amino group can be subjected to various derivatization reactions to modify the properties of the molecule or to introduce specific functionalities.

Acylation: The reaction with acyl chlorides or anhydrides, such as acetyl chloride or acetic anhydride (B1165640), yields the corresponding N-acyl derivative. As mentioned earlier, this is a common strategy to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base leads to the formation of sulfonamides.

Alkylation: While direct alkylation of aromatic amines can be challenging to control and may lead to polyalkylation, it can be achieved under specific conditions.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Arenediazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer reactions (to introduce halides, cyanide, etc.), Schiemann reactions (to introduce fluorine), and coupling reactions with activated aromatic compounds to form azo dyes.

Reductive Amination: The amino group can be used to derivatize other molecules, such as carbohydrates. In the presence of a reducing agent like sodium cyanoborohydride, the Schiff base formed between the amine and the reducing end of a sugar is reduced to a stable secondary amine linkage. This is a common method for labeling carbohydrates for analysis.

Table 2: Examples of Derivatization Reactions of the Amino Group

| Reagent | Reaction Type | Product Type |

| Acetic Anhydride | Acylation | N-acetylated derivative |

| p-Toluenesulfonyl chloride | Sulfonylation | Sulfonamide |

| Nitrous Acid (NaNO₂/HCl) | Diazotization | Diazonium salt |

| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |

| Carbohydrate + NaBH₃CN | Reductive Amination | Glycosylamine derivative |

These reactions highlight the versatility of the amino group in this compound, making it a valuable handle for a wide range of chemical transformations and for the synthesis of diverse derivatives.

Computational Chemistry Applications in the Study of Allyl 3 Amino 5 Methylbenzoate and Analogues

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are fundamental in determining the energetics of chemical reactions, providing data on transition states and reaction equilibria. rsc.org These methods are crucial for understanding the feasibility and pathways of reactions involving benzoate (B1203000) esters.

Density Functional Theory (DFT) is a widely used computational method for elucidating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com It allows for the investigation of electronic structures and is particularly effective in studying the degradation mechanisms of complex molecules and drug-excipient interactions. mdpi.com DFT calculations can be performed to understand intramolecular electron-transfer reactions, as demonstrated in studies of p-aminobenzoic acid (PABA), a structural analogue of Allyl 3-amino-5-methylbenzoate. researchgate.net For instance, DFT calculations at the B3LYP/6-31+G//B3LYP/6−31G level of theory have been used to explore the photodecomposition mechanism of molecules containing a PABA moiety. researchgate.net

These calculations can reveal the energetics of reaction pathways, such as the favorability of an intramolecular electron transfer from the PABA ring to an excited pterin (B48896) ring. researchgate.net DFT is also extensively used to explore the synthesis and structural properties of various aminobenzoate derivatives. researchgate.net By calculating properties like optimized geometry, vibrational frequencies, and electronic spectra, DFT helps in confirming molecular structures and understanding the influence of different functional groups on the molecule's behavior. researchgate.netsapub.org The accuracy of DFT in predicting reaction performance makes it a valuable tool for guiding synthetic chemistry. nih.gov

Table 1: Illustrative DFT Calculated Properties for an Aminobenzoate Analogue

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO-LUMO Energy Gap | 2.54671 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.35 D (s-cis) | B3LYP/cc-pVTZ |

| N-H Asymmetric Stretch | 3538 cm⁻¹ | B3LYP/6-311++G(d,p) |

| N-H Symmetric Stretch | 3533 cm⁻¹ | B3LYP/6-311++G(d,p) |

This table is illustrative, based on findings for aminobenzoate analogues like ethyl 4-aminobenzoate. researchgate.netresearchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for analyzing electronic structures. nih.gov Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and composite ab initio methods (G3MP2 and CBS) have been employed to extract important information on the electronic structure and thermochemistry of molecules like p-aminobenzoic acid. researchgate.net These calculations are valuable for determining molecular geometries, dipole moments, and vibrational spectra. researchgate.net

For example, a study on phenyl benzoate utilized HF and MP2 methods with various basis sets to calculate bond distances and angles, showing good agreement with experimental data. researchgate.net While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for cases where high precision is necessary. nih.gov They can be used to derive theoretical substituent scales by analyzing changes in total electronic energy, offering insights into the nature of substituent effects in aromatic derivatives like benzoic acids. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscapes of molecules.

Conformational analysis is critical for understanding a molecule's three-dimensional shape and how its properties are influenced by the spatial arrangement of its atoms. Computational methods can predict the relative energies of different conformers and the barriers to their interconversion. researchgate.net For analogues like phenyl benzoate, computational studies have explored the potential energy functions for torsion around key bonds, such as the Ph–O and Ph–C bonds. researchgate.net Such analyses reveal the most stable conformations and the flexibility of the molecule. researchgate.net In substituted heterocycles containing fragments analogous to parts of this compound, conformational effects are analyzed through a combination of experimental and computational approaches to understand the interplay of steric, electrostatic, and orbital interactions. sfu.ca These studies are vital as the conformation can significantly impact a molecule's reactivity and biological activity. acs.org

Table 2: Example of Calculated Torsional Barriers for Phenyl Benzoate

| Torsional Motion | Calculated Rotational Barrier (kcal/mol) | Method/Basis Set |

|---|---|---|

| Torsion about O3–C4 bond | ~2.5 | B3LYP/6-31+G* |

| Torsion about C2–C10 bond | ~1.5 | B3LYP/6-31+G* |

Data derived from potential energy functions for the analogue phenyl benzoate. researchgate.net

Identifying and characterizing transition state (TS) structures is a cornerstone of understanding reaction mechanisms and predicting reaction rates. uomustansiriyah.edu.iq Quantum chemical calculations are employed to locate TS geometries and calculate their energies, which correspond to the activation energy of a reaction. rsc.org For enzymatic reactions involving aminobenzoate analogues, such as the conversion of chorismate to 4-aminobenzoate, computational methods can model the reaction pathway and determine the energy barriers. acs.org

DFT is a primary tool for these investigations, allowing for the calculation of activation free energies and reaction free energies, which helps in evaluating different degradation or reaction pathways. mdpi.com The stability of transition states can be predicted, providing insight into the factors that control reaction selectivity. rsc.org For instance, in palladium-catalyzed reactions, computational approaches can rationalize the regioselectivity by analyzing the stability of competing transition states. beilstein-journals.org

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful predictive models for chemical reactivity and selectivity, guiding experimental design and accelerating the discovery of new reactions. rsc.orgnih.gov By analyzing the electronic properties of reactants, chemists can predict which sites on a molecule are most likely to react. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key technique. The energies and distributions of these orbitals help in understanding charge transfer properties and predicting chemical reactivity. researchgate.net For example, the HOMO-LUMO energy gap is a widely used descriptor for molecular stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net These computational tools, combined with machine learning approaches, are being developed to create robust models that can predict reaction outcomes with high accuracy, even for new catalysts or substrates. nih.govrsc.orgmit.edu This predictive power is invaluable for molecular engineering and the rational design of synthetic transformations. nih.gov

Electronic Structure Analysis and Frontier Orbital Theory

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its electrons. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. schrodinger.comsciencepublishinggroup.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For this compound, the electronic structure is a composite of the aminobenzoate moiety and the allyl group. The benzene (B151609) ring, substituted with an electron-donating amino group (-NH₂) and a weakly electron-donating methyl group (-CH₃), and an electron-withdrawing ester group (-CO₂Allyl), exhibits a complex interplay of electronic effects. The amino group's lone pair of electrons can delocalize into the π-system of the benzene ring, raising the energy of the HOMO and making the ring more susceptible to electrophilic attack. The allyl group, with its own π-system, can also interact with the electronic structure of the benzoate core.

Computational studies on similar aminobenzoate derivatives provide a basis for understanding the electronic properties of this compound. For instance, studies on methyl aminobenzoates have shown that the relative positions of the amino and ester groups significantly influence their photodynamics and electronic relaxation pathways. rsc.orgrsc.org

To illustrate the effect of substituents on the electronic properties, a hypothetical set of data for this compound and its analogues with varying substituents at the 5-position is presented in the table below. These values are representative and based on trends observed in computational studies of substituted benzenes.

| Substituent (at C5) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -5.85 | -1.10 | 4.75 |

| -CH₃ (Methyl) | -5.78 | -1.05 | 4.73 |

| -OCH₃ (Methoxy) | -5.65 | -1.02 | 4.63 |

| -Cl (Chloro) | -5.92 | -1.18 | 4.74 |

| -NO₂ (Nitro) | -6.25 | -1.50 | 4.75 |

This table is generated for illustrative purposes based on established chemical principles and data from related compounds.

The data illustrates that electron-donating groups like methoxy (B1213986) (-OCH₃) tend to increase the HOMO energy and decrease the HOMO-LUMO gap, suggesting increased reactivity. Conversely, electron-withdrawing groups like nitro (-NO₂) lower both the HOMO and LUMO energies.

Steric and Electronic Effects of Substituents on Reaction Outcomes

The reactivity of aromatic compounds is profoundly influenced by the steric and electronic properties of their substituents. These effects can be quantitatively assessed using Hammett plots, which correlate the reaction rates or equilibrium constants of a series of substituted aromatic compounds with a set of substituent constants (σ). libretexts.orgwalisongo.ac.id The slope of the Hammett plot (ρ) provides information about the sensitivity of the reaction to electronic effects. oieau.fr

For reactions involving this compound analogues, substituents on the benzene ring can alter the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon in the ester group.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, increase the electron density on the benzene ring and the amino group. This enhances the nucleophilicity of the amine, making it more reactive towards electrophiles. In the context of the ester group, EDGs can slightly decrease the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density of the aromatic ring and the amino group, thereby reducing its nucleophilicity. Conversely, EWGs increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack, for instance, during hydrolysis. researchgate.net

A representative Hammett plot for the alkaline hydrolysis of substituted allyl benzoates is shown below to illustrate these electronic effects. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

| Substituent (at para-position) | σ_p | log(k/k₀) |

| -OCH₃ | -0.27 | -0.35 |

| -CH₃ | -0.17 | -0.20 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.30 |

| -NO₂ | 0.78 | 1.05 |

This table contains representative data based on known Hammett constants and expected reactivity trends for ester hydrolysis.

A positive ρ value, as would be expected for this reaction, indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

Steric Effects:

Steric hindrance plays a crucial role, particularly when substituents are located ortho to the reaction center. Large or bulky substituents can physically impede the approach of a reagent, slowing down the reaction rate regardless of their electronic nature. For instance, in the N-alkylation of the amino group of an this compound analogue, a bulky substituent at the C2 or C6 position would likely decrease the reaction rate due to steric hindrance around the nitrogen atom.

Computational studies can model these steric interactions and predict their impact on reaction barriers and transition state geometries, providing a detailed understanding of how substituent size and position dictate reactivity.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of Allyl 3-amino-5-methylbenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aromatic, allylic, and methyl protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

The aromatic protons on the benzene (B151609) ring appear as distinct signals in the downfield region, a result of the deshielding effect of the aromatic ring current. The protons of the allyl group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the oxygen atom, the vinylic protons of the double bond, and the methine proton. The methyl group attached to the benzene ring appears as a singlet in the upfield region. The amino group protons can sometimes be observed as a broad singlet, though their chemical shift can be variable and they may exchange with deuterium (B1214612) in certain solvents.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.20-7.00 | m | - |

| Aromatic CH | 6.80-6.60 | m | - |

| Allyl -OCH₂- | 4.70 | d | 5.7 |

| Allyl -CH= | 6.05-5.95 | m | - |

| Allyl =CH₂ | 5.40-5.25 | m | - |

| Amino -NH₂ | 3.80 | br s | - |

| Methyl -CH₃ | 2.28 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. "m" denotes a multiplet, "d" a doublet, "s" a singlet, and "br s" a broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edu

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The aromatic carbons show signals in the intermediate region, with their exact shifts influenced by the attached substituents (amino, methyl, and ester groups). The carbons of the allyl group and the methyl carbon appear in the more upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 167.0 |

| Aromatic C-NH₂ | 147.0 |

| Aromatic C-CH₃ | 138.5 |

| Aromatic C-CO | 131.5 |

| Allyl -CH= | 132.5 |

| Aromatic CH | 120.0 |

| Aromatic CH | 118.0 |

| Allyl =CH₂ | 117.5 |

| Aromatic CH | 115.0 |

| Allyl -OCH₂- | 65.5 |

| Methyl -CH₃ | 21.5 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals, more advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular structure by identifying longer-range connectivity, for instance, connecting the allyl group to the ester oxygen and the ester group to the aromatic ring.

These multidimensional techniques provide a comprehensive and detailed picture of the molecular architecture of this compound, confirming the connectivity of the various functional groups.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bldpharm.com It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. rsc.org By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique confirms the presence of the expected atoms (carbon, hydrogen, nitrogen, and oxygen) in their correct ratios, providing strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. The molecule can break apart in predictable ways upon ionization. For this compound, common fragmentation pathways may include the loss of the allyl group or cleavage of the ester bond, leading to characteristic fragment ions that can be identified and interpreted to support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgresearchgate.net The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bonds of the ester, the C=C bond of the allyl group, and the C-H bonds of the aromatic ring, allyl group, and methyl group. pressbooks.pubvscht.czmasterorganicchemistry.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amino (N-H) | Stretching | 3450 - 3300 (typically two bands for a primary amine) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Alkene (C=C-H) | Stretching | ~3080 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | ~1715 |

| Alkene (C=C) | Stretching | ~1640 |

| Aromatic (C=C) | Stretching | ~1600 and ~1475 |

| Ester (C-O) | Stretching | 1300 - 1000 |

The presence of these specific absorption bands in the IR spectrum provides strong confirmatory evidence for the presence of the key functional groups within the structure of this compound.

Synthetic Applications and Derivatization Strategies for Allyl 3 Amino 5 Methylbenzoate

Role as a Key Intermediate in Organic Synthesis

The strategic placement of the amino and ester groups on the aromatic ring, combined with the reactive allylic moiety, positions Allyl 3-amino-5-methylbenzoate as a valuable intermediate for constructing elaborate molecular architectures.

The presence of both an amino group and an ester functionality allows for the synthesis of various derivatives. The amino group can be acylated to form amides, while the ester group can be hydrolyzed and subsequently re-esterified or converted into other functionalities.

The primary amino group is nucleophilic and can readily react with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is a common strategy for introducing new side chains or for protecting the amino group during subsequent transformations. nih.gov For instance, reaction with acetyl chloride would yield Allyl 3-acetamido-5-methylbenzoate.

Furthermore, the allyl ester can be selectively cleaved under specific conditions to yield 3-amino-5-methylbenzoic acid. This carboxylic acid can then be activated and coupled with various alcohols or amines to generate a library of new esters and amides, respectively. semanticscholar.orgresearchgate.net Efficient methods for the direct conversion of esters to amides, for example by reacting them with alkali metal amidoboranes, provide a direct route to amide derivatives without isolating the intermediate carboxylic acid. nih.gov

| Starting Material | Reagent/Condition | Product | Transformation |

| This compound | Acyl Chloride (e.g., R-COCl), Base | Allyl 3-(acylamino)-5-methylbenzoate | N-Acylation |

| This compound | 1. Hydrolysis (e.g., LiOH) 2. Alcohol (R'-OH), Coupling Agent | R'-3-amino-5-methylbenzoate | Transesterification (via hydrolysis/re-esterification) |

| This compound | Amine (R'-NH2), Catalyst | N-R'-3-amino-5-methylbenzamide | Amidation |

Aromatic amines are fundamental precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. frontiersin.org The 3-amino-benzoate core of this compound can be utilized in cyclization reactions to form fused heterocyclic systems.

For example, anthranilic acid esters (2-aminobenzoates) are widely used in the synthesis of quinazolinones and benzodiazepines. mdpi.commdpi.com By analogy, 3-aminobenzoate (B8586502) derivatives can participate in similar condensation and cyclization reactions. The reaction with an appropriate partner can lead to the formation of various heterocyclic rings. For instance, condensation with a β-keto ester followed by cyclization could yield substituted quinoline (B57606) derivatives. Similarly, multi-component reactions involving the aminobenzoate, an aldehyde, and another nucleophile can provide access to complex heterocyclic structures. mdpi.com The synthesis of pyrazoles and 1,2,4-triazoles from related starting materials via the Pinner reaction strategy further illustrates the potential of amino-functionalized building blocks in heterocyclic synthesis. nih.gov

Derivatization of the Allylic Moiety

The allyl group (–CH₂–CH=CH₂) contains a reactive carbon-carbon double bond and an allylic position, both of which are sites for a wide array of chemical transformations. wikipedia.org

The double bond of the allyl group can undergo various addition reactions. These reactions are fundamental in organic chemistry and allow for the introduction of new functional groups at the terminus of the ester side-chain.

Halogenation: Reaction with halogens (e.g., Br₂) results in the addition of two halogen atoms across the double bond, yielding a dihalo-propyl ester derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds according to Markovnikov's rule, with the halogen atom adding to the more substituted carbon.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles.

Cycloaddition: The double bond can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes, enabling the construction of cyclic structures. orgsyn.org

Oxidative reactions can modify or cleave the allyl group, leading to compounds with different oxygen-containing functional groups. wikipedia.org

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) cleaves the double bond. A reductive workup (e.g., with zinc or dimethyl sulfide) yields an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) produces a carboxylic acid.

Allylic Oxidation: The C-H bonds at the allylic position (the –CH₂– group adjacent to the double bond) are weaker than typical sp³ C-H bonds and can be selectively oxidized. wikipedia.org Reagents like selenium dioxide (SeO₂) can introduce a hydroxyl group at this position to form an allylic alcohol.

| Reaction Type | Reagent(s) | Product Functional Group |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Vicinal Diol |

| Oxidative Cleavage (reductive workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Aldehyde |

| Oxidative Cleavage (oxidative workup) | 1. O₃ 2. H₂O₂ | Carboxylic Acid |

| Epoxidation | m-CPBA | Epoxide |

| Allylic Oxidation | SeO₂ | Allylic Alcohol |

Chemical Modifications of the Amino and Methyl Groups

Beyond the reactions described above, the primary amino group and the aromatic methyl group offer further opportunities for derivatization.

The primary amino group can undergo N-alkylation through reactions like reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced (e.g., with NaBH₄) to the corresponding secondary or tertiary amine. chimia.ch Another crucial transformation is diazotization. Treatment of the aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, effectively replacing the amino group with other functionalities. nih.govresearchgate.net

The methyl group on the aromatic ring is generally less reactive. However, under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, benzylic halogenation can occur, converting the –CH₃ group to a –CH₂Br group. This halomethyl derivative is then susceptible to nucleophilic substitution. Alternatively, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl group to a carboxylic acid, yielding a dicarboxylic acid derivative of the parent structure.

Amine Acylation and Alkylation Reactions

The primary amino group in this compound is a key site for synthetic modification, readily undergoing acylation and alkylation reactions to furnish a diverse range of derivatives. These transformations are fundamental in organic synthesis, allowing for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

Amine Acylation:

Primary aromatic amines, such as the one present in this compound, react with acylating agents like acid chlorides and acid anhydrides to form amides. This reaction, known as acylation, is a robust and high-yielding transformation. The acylation of the amino group can be used to introduce a wide range of acyl moieties, thereby modifying the electronic and steric properties of the molecule. For instance, acetylation with acetic anhydride (B1165640) can be employed to protect the amino group, a common strategy in multi-step syntheses to control reactivity during subsequent electrophilic aromatic substitution reactions. wikipedia.org

The general scheme for the acylation of this compound is depicted below:

Reaction with Acid Chlorides: this compound can be reacted with an acyl chloride (R-COCl) in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding N-acyl derivative. The base serves to neutralize the hydrochloric acid generated during the reaction.

Reaction with Acid Anhydrides: Alternatively, an acid anhydride ((RCO)₂O) can be used as the acylating agent. This reaction also typically requires a basic catalyst or is performed in the presence of a base to drive the reaction to completion.

| Acylating Agent | Product |

| Acetyl Chloride (CH₃COCl) | Allyl 3-(acetylamino)-5-methylbenzoate |

| Benzoyl Chloride (C₆H₅COCl) | Allyl 3-(benzoylamino)-5-methylbenzoate |

| Acetic Anhydride ((CH₃CO)₂O) | Allyl 3-(acetylamino)-5-methylbenzoate |

Amine Alkylation:

The amino group of this compound can also be alkylated through reaction with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary and tertiary amines. However, the direct alkylation of primary aromatic amines with alkyl halides can be challenging to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products. More controlled and selective N-alkylation methods are often preferred in synthetic applications.

Recent advancements have focused on developing catalytic systems for the N-alkylation of anilines that offer greater selectivity and efficiency. researchgate.net These methods often employ metal catalysts and can proceed under milder conditions.

| Alkylating Agent | Product(s) |

| Methyl Iodide (CH₃I) | Allyl 3-(methylamino)-5-methylbenzoate, Allyl 3-(dimethylamino)-5-methylbenzoate |

| Ethyl Bromide (CH₃CH₂Br) | Allyl 3-(ethylamino)-5-methylbenzoate, Allyl 3-(diethylamino)-5-methylbenzoate |

Aromatic Ring Functionalization via Substituent-Directed Reactions

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups onto the aromatic nucleus. The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the ring: the amino group, the methyl group, and the allyl ester group.

The amino group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. byjus.com The methyl group is also an activating group and an ortho, para-director, albeit weaker than the amino group. Conversely, the ester group is a deactivating group and a meta-director due to its electron-withdrawing nature.

In this compound, the amino group is at position 3 and the methyl group is at position 5 (relative to the ester at position 1). The strong activating and directing influence of the amino group will predominantly control the position of electrophilic attack. The positions ortho to the amino group are C2 and C4, and the para position is C6. The methyl group directs to positions C4 and C6. The ester group directs to the already substituted positions C3 and C5. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions, with the C4 and C6 positions being the most likely due to the combined directing effects of the amino and methyl groups.

Examples of Aromatic Ring Functionalization:

Halogenation: The introduction of a halogen atom (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For highly activated rings like anilines, the reaction can sometimes proceed without a catalyst. wikipedia.orglibretexts.org Given the activating nature of the amino and methyl groups, direct bromination with bromine water would likely lead to poly-substitution. To achieve mono-substitution, milder conditions or protection of the amino group via acylation would be necessary.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric and sulfuric acids. wikipedia.org Direct nitration of anilines can be problematic due to the strong oxidizing nature of the nitrating mixture and the potential for the amino group to be protonated, forming an anilinium ion which is a meta-director. byjus.com Therefore, protection of the amino group as an acetamide (B32628) is often employed before nitration to ensure ortho and para substitution.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is usually carried out with fuming sulfuric acid. wikipedia.org Similar to nitration, direct sulfonation of aniline (B41778) can be complex, but it is known to produce the para-substituted product, sulfanilic acid, upon heating. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds on an aromatic ring. wikipedia.org However, these reactions are generally not successful with strongly activated rings like anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. byjus.com Protection of the amino group is typically required to carry out these transformations. A notable example of a successful Friedel-Crafts alkylation on a related, highly activated aniline is the reaction of 3,5-dimethoxyaniline (B133145) with aldehydes in the presence of trifluoroacetic acid and triethylsilane, which proceeds with high regioselectivity to the para position. researchgate.net

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | Allyl 2-bromo-3-amino-5-methylbenzoate, Allyl 4-bromo-3-amino-5-methylbenzoate, Allyl 6-bromo-3-amino-5-methylbenzoate |

| Nitration (after NH₂ protection) | HNO₃/H₂SO₄ | Allyl 3-acetylamino-4-nitro-5-methylbenzoate, Allyl 3-acetylamino-6-nitro-5-methylbenzoate |

| Sulfonation | Fuming H₂SO₄ | Allyl 3-amino-4-sulfo-5-methylbenzoate, Allyl 3-amino-6-sulfo-5-methylbenzoate |

常见问题

Q. What are the optimal synthetic routes for preparing Allyl 3-amino-5-methylbenzoate, and how can intermediates be characterized?

Allyl esters like this compound are typically synthesized via nucleophilic substitution or esterification reactions. A robust approach involves coupling 3-amino-5-methylbenzoic acid with allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as the free acid or activated carbonyl derivatives, should be characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. For example, monitoring the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of allyl protons (δ 4.5–5.5 ppm) ensures successful esterification. FT-IR can validate ester C=O stretching (~1740 cm⁻¹) and NH₂ bands (~3350 cm⁻¹) .

Q. How can crystallographic data for this compound be refined to resolve disorder in the allyl group?

Crystal structures of allyl-containing compounds often exhibit disorder due to rotational flexibility. Use SHELXL (via the WinGX suite) to model disorder with split positions and isotropic displacement parameters. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Validate refinement with R-factor convergence (<5%) and check the ADDSYM algorithm in PLATON to rule out missed symmetry .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in allyl-substituted aromatic esters?

NOESY NMR is essential for confirming substitution patterns. For example, cross-peaks between the allyl protons and aromatic protons at the 3-position of the benzoate ring can resolve ambiguity between 3-amino-5-methyl and 5-amino-3-methyl isomers. High-resolution mass spectrometry (HRMS) further validates molecular formula integrity, with a focus on isotopic patterns for bromine or chlorine impurities from synthetic steps .

Advanced Research Questions

Q. How can enantioselective allylation strategies be adapted to synthesize chiral derivatives of this compound?

Chiral allylation requires transition-metal catalysts (e.g., Pd or Cu) with phosphine or N-heterocyclic carbene ligands. For stereochemical control, employ Tsuji-Trost reactions using allyl carbonates and chiral palladium catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or optical rotation. Computational modeling (DFT at B3LYP/6-31G(d)) predicts transition-state geometries and rationalizes ee outcomes .

Q. What mechanistic insights explain competing β-alkynyl elimination versus allyl transfer in metal-catalyzed reactions of this compound?

β-Elimination in allyl systems is influenced by metal coordination geometry and leaving-group stability. For Cu(I) complexes, steric hindrance at the propargylic position favors β-alkynyl elimination over allyl transfer. Use kinetic isotope effect (KIE) studies and deuterium labeling to track pathways. Single-crystal XRD of intermediates (e.g., Cu-allyl adducts) reveals bond-length distortions predictive of elimination propensity .

Q. How do solvatochromic effects impact the fluorescence properties of this compound in biological imaging applications?

The amino and ester groups confer polarity-dependent fluorescence. Test solvent polarity (e.g., Kamlet-Taft parameters) to correlate emission maxima shifts. For two-photon imaging, modify the allyl group with electron-withdrawing substituents (e.g., nitro) to enhance Stokes shift. Validate probe stability in physiological buffers via time-resolved fluorescence decay assays .

Q. What computational methods predict the allyl group’s electronic contribution to the aromatic ring’s reactivity?

Perform molecular orbital analysis (Hückel or DFT) to map π-conjugation between the allyl and benzene rings. The allyl cation’s non-bonding π₂ orbital (LUMO) interacts with the aromatic π-system, activating electrophilic substitution at the para position. NBO analysis quantifies charge transfer using Gaussian 09 at the B3LYP/6-31G(d) level .

Q. How can contradictory crystallographic and spectroscopic data on allyl-group conformation be reconciled?

Combine variable-temperature NMR (VT-NMR) and molecular dynamics (MD) simulations to assess rotational barriers. For example, coalescence temperatures in VT-NMR reveal energy barriers (ΔG‡), while MD trajectories (AMBER force field) model allyl rotation in silico. Cross-validate with low-temperature XRD to capture static conformations .

Methodological Notes

- Data Contradictions : Discrepancies between experimental and computational results (e.g., bond lengths) often arise from solvent effects or crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

- Safety Protocols : Allyl compounds may exhibit toxicity (e.g., allyl chloride’s carcinogenicity). Follow IARC guidelines for handling and waste disposal, with exposure limits <1 ppm in air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。